Bis{[4-(trifluoromethyl)phenyl]methyl}mercury
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Overview
Description
Bis{[4-(trifluoromethyl)phenyl]methyl}mercury is an organomercury compound characterized by the presence of two 4-(trifluoromethyl)phenyl groups attached to a central mercury atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis{[4-(trifluoromethyl)phenyl]methyl}mercury typically involves the reaction of 4-(trifluoromethyl)benzyl chloride with mercury(II) acetate in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Bis{[4-(trifluoromethyl)phenyl]methyl}mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and corresponding organic by-products.
Reduction: Reduction reactions can convert the compound back to its elemental mercury and organic components.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like Grignard reagents and organolithium compounds facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) oxide and trifluoromethyl-substituted benzene derivatives, while reduction can produce elemental mercury and 4-(trifluoromethyl)benzyl alcohol.
Scientific Research Applications
Bis{[4-(trifluoromethyl)phenyl]methyl}mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential use in developing new pharmaceuticals and diagnostic agents.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Bis{[4-(trifluoromethyl)phenyl]methyl}mercury involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes and interact with intracellular targets. The mercury atom can form covalent bonds with thiol groups in proteins, potentially inhibiting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Bis(trifluoromethyl)mercury: Contains two trifluoromethyl groups attached to mercury.
Bis(4-(trifluoromethyl)phenyl)amine: Features a similar aromatic structure but with an amine group instead of mercury.
4-(trifluoromethyl)phenol: A simpler compound with a single trifluoromethyl group attached to a phenol ring.
Uniqueness
Bis{[4-(trifluoromethyl)phenyl]methyl}mercury is unique due to the presence of both trifluoromethyl groups and a central mercury atom. This combination imparts distinct chemical reactivity and potential applications that are not observed in similar compounds. The trifluoromethyl groups enhance the compound’s stability and lipophilicity, while the mercury atom provides unique reactivity in organic synthesis and potential biological interactions.
Properties
CAS No. |
62781-71-9 |
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Molecular Formula |
C16H12F6Hg |
Molecular Weight |
518.85 g/mol |
IUPAC Name |
bis[[4-(trifluoromethyl)phenyl]methyl]mercury |
InChI |
InChI=1S/2C8H6F3.Hg/c2*1-6-2-4-7(5-3-6)8(9,10)11;/h2*2-5H,1H2; |
InChI Key |
WBOOCBUVLIBZRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C[Hg]CC2=CC=C(C=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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